molecular formula C16H11B B1278519 1-Bromo-2-phenylnaphthalene CAS No. 22082-93-5

1-Bromo-2-phenylnaphthalene

Cat. No.: B1278519
CAS No.: 22082-93-5
M. Wt: 283.16 g/mol
InChI Key: ANKXTSUKPPHQJR-UHFFFAOYSA-N
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Description

1-Bromo-2-phenylnaphthalene is an organic compound with the molecular formula C16H11Br. It is a brominated derivative of naphthalene, where a bromine atom is attached to the first carbon of the naphthalene ring, and a phenyl group is attached to the second carbon.

Preparation Methods

1-Bromo-2-phenylnaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 2-phenylnaphthalene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the use of a Grignard reagent. In this approach, 2-phenylnaphthalene is first converted to its corresponding Grignard reagent by reacting with magnesium (Mg) in the presence of an ether solvent. The Grignard reagent is then treated with bromine to yield this compound .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Bromo-2-phenylnaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-phenylnaphthalene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-2-phenylnaphthalene can be compared with other brominated naphthalene derivatives, such as:

The uniqueness of this compound lies in the combination of the bromine atom and the phenyl group, which imparts distinct chemical and physical properties compared to other similar compounds .

Properties

IUPAC Name

1-bromo-2-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKXTSUKPPHQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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